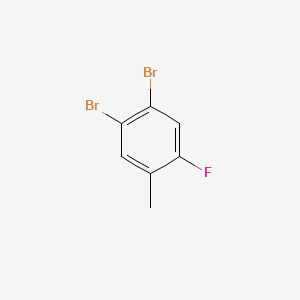

1,2-Dibromo-4-fluoro-5-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,2-dibromo-4-fluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHJZTCWLKJMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378815 | |

| Record name | 1,2-dibromo-4-fluoro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202982-77-2 | |

| Record name | 1,2-Dibromo-4-fluoro-5-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202982-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-dibromo-4-fluoro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Representations of 1,2 Dibromo 4 Fluoro 5 Methylbenzene

Systematic IUPAC Naming Conventions for Halogenated Aromatics

The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic method for naming organic compounds. For halogenated aromatic compounds, the parent is the aromatic ring, in this case, benzene (B151609). The substituents on the benzene ring are listed in alphabetical order. The positions of these substituents are indicated by numbers, with the goal of assigning the lowest possible locants. byjus.comunacademy.com

For 1,2-Dibromo-4-fluoro-5-methylbenzene, the substituents are bromo, fluoro, and methyl. Following alphabetical order, the "bromo" groups are considered first. To assign the lowest possible numbers, the carbon atom attached to a bromine atom is designated as position 1, and the adjacent carbon with the second bromine atom becomes position 2. This numbering continues around the ring, placing the fluoro group at position 4 and the methyl group at position 5.

The rules for naming are as follows:

Substituents are listed alphabetically (bromo, fluoro, methyl).

The numbering of the benzene ring is done to give the substituents the lowest possible set of locants. byjus.com

Prefixes such as "di-", "tri-", and "tetra-" are used to indicate the presence of multiple identical substituents. byjus.com

Common and Historical Nomenclature Variations for Related Structures

Historically, and in some common usage, isomers of disubstituted benzenes are often designated using the prefixes ortho-, meta-, and para-. libretexts.orgncert.nic.in

ortho- (o-) : Refers to a 1,2-disubstituted benzene.

meta- (m-) : Refers to a 1,3-disubstituted benzene. libretexts.org

para- (p-) : Refers to a 1,4-disubstituted benzene. libretexts.org

While these terms are convenient for simple disubstituted systems, they become ambiguous and are not used in IUPAC nomenclature for more complex molecules with three or more substituents, such as this compound. For instance, while the two bromine atoms are ortho to each other, this system does not adequately describe the positions of the other substituents.

Chemical Abstracts Service (CAS) Registry Numbers for Isomers and Analogs

The Chemical Abstracts Service (CAS) assigns unique numerical identifiers to every chemical substance. This ensures that each compound can be unambiguously identified, regardless of the naming system used. Below are the details for several isomers and analogs of this compound.

This compound is an analog where one of the bromine atoms in the primary subject is replaced by a chlorine atom. It is also known as 5-Bromo-4-chloro-2-fluorotoluene. apolloscientific.co.ukfluoropharm.comsigmaaldrich.com

| Property | Value |

| CAS Number | 201849-18-5 bldpharm.com |

| Molecular Formula | C₇H₅BrClF |

| Molecular Weight | 223.47 g/mol bldpharm.com |

| MDL Number | MFCD00143430 apolloscientific.co.ukfluoropharm.com |

In this analog, the fluorine atom of the primary subject is substituted with a chlorine atom. bldpharm.comaaronchem.com

| Property | Value |

| CAS Number | 1160574-04-8 bldpharm.com |

| Molecular Formula | C₇H₅Br₂Cl bldpharm.comaaronchem.com |

| Molecular Weight | 284.38 g/mol bldpharm.com |

| MDL Number | MFCD11845876 bldpharm.comaaronchem.com |

This is a positional isomer of the primary subject, with the substituents arranged differently around the benzene ring. It is also referred to as 3,5-Dibromo-4-fluorotoluene. arctomsci.comtnjchem.com

| Property | Value |

| CAS Number | 444-13-3 bldpharm.com |

| Molecular Formula | C₇H₅Br₂F bldpharm.com |

| Molecular Weight | 267.92 g/mol bldpharm.com |

| MDL Number | MFCD01025611 bldpharm.com |

This related structure lacks the methyl group present in the primary subject of this article. thermofisher.combldpharm.com

| Property | Value |

| CAS Number | 2369-37-1 thermofisher.combldpharm.com |

| Molecular Formula | C₆H₃Br₂F thermofisher.comfishersci.com |

| Molecular Weight | 253.90 g/mol bldpharm.com |

| MDL Number | MFCD00070780 bldpharm.comfishersci.com |

CAS 1000578-16-4: 1,2-Dibromo-4-chloro-5-fluorobenzene

A structurally similar compound is 1,2-Dibromo-4-chloro-5-fluorobenzene, which is identified by the CAS Registry Number 1000578-16-4. cymitquimica.com This compound features a chlorine atom instead of a methyl group. Its molecular formula is C₆H₂Br₂ClF, with a corresponding molecular weight of about 288.34 g/mol . cymitquimica.com

Canonical SMILES and InChI/InChIKey Notations

Chemical structures can be unambiguously represented by line notations such as SMILES and InChI.

For This compound (CAS: 202982-77-2):

Canonical SMILES: CC1=CC(=C(C=C1F)Br)Br

InChI: InChI=1S/C7H5Br2F/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3

InChIKey: GJHJZTCWLKJMIG-UHFFFAOYSA-N

For 1,2-Dibromo-4-chloro-5-fluorobenzene (CAS: 1000578-16-4):

SMILES: Fc1c(Cl)cc(Br)c(Br)c1

InChI: InChI=1S/C6H2Br2ClF/c7-3-1-5(9)6(10)2-4(3)8/h1-2H cymitquimica.com

InChIKey: The InChIKey for this specific compound is not readily available in the searched databases, but it is a fixed-length code derived from the InChI string, providing a unique identifier.

Three-Dimensional Molecular Modeling and Conformational Analysis

The core of this compound is a benzene ring, which is inherently planar. The substituents (bromine, fluorine, and methyl group) lie in or very close to this plane. Conformational analysis of such molecules primarily considers the rotation of non-linear substituent groups.

Advanced Synthetic Methodologies for 1,2 Dibromo 4 Fluoro 5 Methylbenzene and Its Precursors

Strategic Approaches to Regioselective Halogenation of Toluene (B28343) Derivatives

The regioselective halogenation of toluene and its derivatives is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecular architectures. The choice of synthetic route and the conditions employed are critical in directing the incoming electrophile or nucleophile to the desired position on the aromatic ring.

Electrophilic Aromatic Substitution (EAS) Strategies

Electrophilic Aromatic Substitution (EAS) is the most common pathway for introducing halogen atoms to an aromatic ring. The reaction proceeds via a two-step mechanism involving the initial attack of the electron-rich π-system of the benzene (B151609) ring on an electrophile (such as Br⁺) to form a resonance-stabilized carbocation known as an arenium ion. gmu.edupressbooks.pub Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. pressbooks.pubmsu.edu

The outcome of EAS reactions on substituted benzenes is profoundly influenced by the electronic nature of the substituents already present on the ring. These groups can be broadly classified as either activating or deactivating, and they direct incoming electrophiles to specific positions (ortho, meta, or para).

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They stabilize the positive charge of the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions. The methyl group (-CH₃) is a classic example of a weakly activating group that directs incoming electrophiles to the ortho and para positions. slideserve.comquora.com

In a precursor to 1,2-Dibromo-4-fluoro-5-methylbenzene, such as 4-fluorotoluene (B1294773), both a methyl group and a fluorine atom are present. The methyl group is an activating ortho, para-director, while the fluorine atom is a deactivating ortho, para-director. Their combined influence dictates the position of subsequent bromination. The methyl group's activating effect generally makes it the dominant directing group.

The halogenation of aromatic rings typically requires a catalyst to generate a sufficiently powerful electrophile to overcome the ring's aromatic stability. pressbooks.pubpressbooks.pub

For Bromination: The most common method for aromatic bromination involves using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). gmu.eduslideserve.com The catalyst polarizes the Br-Br bond, creating a highly electrophilic "Br⁺" species that can be attacked by the aromatic ring. slideserve.com An alternative system, particularly useful for the bromination of 4-fluorotoluene, involves using bromine in glacial acetic acid with iodine and iron powder as catalysts. google.com This system has been shown to influence the isomer ratio of the resulting bromofluorotoluene products.

For Fluorination: Direct fluorination of aromatic rings with fluorine gas (F₂) is extremely exothermic and difficult to control. Therefore, modern organic synthesis relies on electrophilic fluorinating reagents that deliver a "F⁺" equivalent in a more controlled manner. acs.orgnih.gov Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used. nih.gov These reactions are often mediated by transition-metal catalysts (e.g., palladium, nickel, titanium complexes) and are particularly prevalent in the synthesis of complex molecules and for enantioselective fluorinations, rather than for the bulk synthesis of simple fluorinated aromatics. acs.orgnih.govnih.gov

Controlling the extent of halogenation is crucial when synthesizing a specific polysubstituted isomer. Introducing one halogen atom deactivates the ring towards further electrophilic attack, which can help prevent over-halogenation. msu.edu However, if the ring contains strong activating groups, multiple halogenations can occur readily. msu.edu

Control over polyhalogenation is typically achieved by carefully managing the reaction conditions:

Stoichiometry: Using a controlled molar ratio of the halogenating agent to the aromatic substrate is the primary method to favor monosubstitution. For instance, in the synthesis of bromofluorotoluenes, a molar ratio of 4-fluorotoluene to bromine of approximately 1:1 is preferred to minimize the formation of dibromo-4-fluorotoluene. google.com

Temperature: Lowering the reaction temperature can increase selectivity and reduce the rate of subsequent halogenation reactions.

Reaction Time: Limiting the reaction time can also prevent the formation of polyhalogenated byproducts. As described in the synthesis of brominated 4-fluorotoluene, increasing the reaction time can drive the conversion higher, but may also increase the proportion of undesired side products. google.com

A practical example is the bromination of 4-fluorotoluene, where dibromo-4-fluorotoluene is observed as a minor byproduct (around 1.1%), indicating that while the first bromination deactivates the ring, a second substitution is still possible under the reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Routes for Halogen Exchange

Nucleophilic Aromatic Substitution (SₙAr) provides an alternative pathway for introducing halogens, particularly fluorine, onto an aromatic ring. Unlike EAS, the SₙAr mechanism involves the attack of a nucleophile (e.g., F⁻) on an electron-poor aromatic ring, followed by the departure of a leaving group. core.ac.uk

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, restoring the ring's aromaticity.

A key requirement for a successful SₙAr reaction is the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. core.ac.uk These groups are essential for two reasons:

Ring Activation: They decrease the electron density of the aromatic ring, making it susceptible to attack by a nucleophile.

Intermediate Stabilization: They stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the reaction.

This methodology is particularly valuable for introducing fluorine. For instance, a plausible, though not explicitly documented, route to a precursor for this compound could involve the SₙAr reaction on 1,2-dibromo-4-nitro-5-methylbenzene. The nitro group, being a powerful EWG, would activate the ring for nucleophilic attack by a fluoride (B91410) source (e.g., KF), leading to the displacement of the nitro group. The presence of fluorine or fluorinated groups on an aromatic ring can enhance the lipophilicity of the compound. core.ac.uk

Steric and Electronic Factors in SNAr on Polysubstituted Benzenes

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich benzenes, SNAr proceeds on electron-poor aromatic systems. masterorganicchemistry.com The reaction mechanism involves a two-step addition-elimination process. First, a nucleophile attacks the aromatic ring at the carbon atom bearing a suitable leaving group, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. stackexchange.comcsbsju.edu In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. stackexchange.com

The feasibility and rate of an SNAr reaction are heavily influenced by several steric and electronic factors:

Electronic Effects: The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring is paramount for an SNAr reaction to occur. masterorganicchemistry.com These groups, such as nitro (–NO₂), cyano (–CN), or carbonyl (–C=O), decrease the electron density of the ring, making it more susceptible to nucleophilic attack. The position of these EWGs relative to the leaving group is crucial; they exert their activating effect most strongly from the ortho and para positions, as this allows for the delocalization and stabilization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.comcsbsju.edu Halogens, including the fluorine and bromine atoms in the target molecule, also act as EWGs through their inductive effect, activating the ring for substitution.

Leaving Group Ability: In the context of SNAr, the typical trend of halide leaving group ability (I > Br > Cl > F) is often inverted. Fluorine, despite being a poor leaving group in Sₙ2 reactions, is frequently the most effective leaving group in SNAr. stackexchange.comcsbsju.edu This is because the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex, not the elimination of the leaving group. stackexchange.com Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond and stabilizes the anionic intermediate, thereby lowering the activation energy of the first step. stackexchange.com In a molecule like this compound, the fluorine atom would be a potential site for SNAr, provided a sufficiently strong nucleophile is used.

Steric Hindrance: The spatial arrangement of substituents on the benzene ring can significantly impact the reaction rate. fiveable.me Bulky groups located ortho to the site of attack can impede the approach of the nucleophile, a phenomenon known as steric hindrance. fiveable.mersc.org This can slow down or even prevent the reaction. In polysubstituted benzenes, the interplay between activating electronic effects and deactivating steric effects determines the ultimate regioselectivity and efficiency of the substitution. rsc.org For instance, while an EWG may strongly activate an adjacent position, a bulky neighboring group could direct the nucleophile to attack a less sterically crowded, albeit less electronically activated, site.

Table 1: Influence of Factors on SₙAr Reactivity

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Electron-Withdrawing Groups (EWGs) | Increases | Stabilizes the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com |

| EWG Position | Ortho/Para > Meta | Allows for direct resonance delocalization of the negative charge onto the EWG. csbsju.edu |

| Leaving Group (Halogens) | F > Cl > Br > I | The high electronegativity of fluorine lowers the energy of the rate-determining attack step. stackexchange.com |

| Steric Hindrance | Decreases | Bulky groups physically block the incoming nucleophile. fiveable.mersc.org |

Synthesis of Key Intermediates

The synthesis of this compound would likely proceed from simpler, commercially available precursors. The strategic introduction of the fluorine, methyl, and two bromine substituents in the correct 1,2,4,5-pattern requires a multi-step synthetic sequence. Key intermediates in plausible synthetic routes are substituted anilines and phenylenediamines.

One potential pathway begins with 4-fluoro-3-methylaniline . sigmaaldrich.com This compound serves as a valuable starting point as it already contains the fluoro and methyl groups in the correct relative positions. From here, a sequence of bromination and diazotization/Sandmeyer reactions could be envisioned to install the two bromine atoms.

Another critical intermediate is 4-fluoro-5-methylbenzene-1,2-diamine (B1339648) . guidechem.comsynquestlabs.com This compound could be subjected to a double Sandmeyer reaction to replace both amino groups with bromine atoms. The synthesis of this diamine can be achieved starting from 4-fluoroaniline (B128567). guidechem.com

The synthetic sequence is as follows:

Acetylation: 4-fluoroaniline is protected by reacting it with acetic anhydride (B1165640) to form N-(4-fluorophenyl)acetamide. guidechem.com

Nitration: The acetylated compound is then nitrated, typically with a mixture of nitric and sulfuric acid, to introduce a nitro group, yielding N-(4-fluoro-2-nitrophenyl)acetamide. guidechem.com

Hydrolysis: The acetyl group is removed by acid-catalyzed hydrolysis to give 4-fluoro-2-nitroaniline. guidechem.com

Reduction: The nitro group is reduced to an amine, for example, through catalytic hydrogenation using Raney nickel, to afford 4-fluoro-1,2-phenylenediamine. guidechem.com

A similar strategy could be employed starting from 3-fluoro-4-methylaniline (B1361354) to access the required 4-fluoro-5-methylbenzene-1,2-diamine intermediate. chemicalbook.comchemimpex.com Once the diamine is formed, a double Sandmeyer reaction using copper(I) bromide (CuBr) and nitrous acid (generated in situ from NaNO₂) would install the two bromine atoms at positions 1 and 2, leading to the final product.

Table 3: Intermediates in the Synthesis of this compound

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 4-Fluoroaniline | C₆H₆FN | Starting material for diamine synthesis. guidechem.com |

| N-(4-Fluoro-2-nitrophenyl)acetamide | C₈H₇FN₂O₃ | Nitrated and protected intermediate. guidechem.com |

| 4-Fluoro-2-nitroaniline | C₆H₅FN₂O₂ | Key intermediate after deprotection. guidechem.com |

| 4-Fluoro-1,2-phenylenediamine | C₆H₇FN₂ | Diamine precursor for Sandmeyer reaction. guidechem.com |

| 4-Fluoro-3-methylaniline | C₇H₈FN | Alternative starting material with correct F/Me regiochemistry. sigmaaldrich.com |

Halogenation of Fluorotoluenes

The primary route to this compound involves the direct bromination of a suitable fluorotoluene precursor, such as 4-fluoro-3-methyltoluene or 2-bromo-5-fluorotoluene. nih.gov Halogenation of aromatic compounds is a classic example of electrophilic aromatic substitution. libretexts.org The reaction mechanism involves the generation of a strong electrophile, typically by activating a halogen molecule (like Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). libretexts.orgnumberanalytics.comlibretexts.org

The regioselectivity of the bromination is dictated by the directing effects of the substituents already present on the aromatic ring. In the case of a fluorotoluene precursor, both the methyl group (-CH₃) and the fluorine atom (-F) are ortho-, para-directing. However, the methyl group is an activating group, while the fluorine atom is a deactivating group. The positions for substitution are therefore a result of the combined influence of these groups. For instance, in 4-fluoro-3-methyltoluene, the methyl group directs incoming electrophiles to positions 2, 4 (blocked), and 6, while the fluorine atom directs to positions 3 (blocked) and 5. The precise outcome depends on kinetic and thermodynamic control of the reaction conditions.

Achieving di-substitution to yield the desired 1,2-dibromo product requires forcing conditions, as the introduction of the first bromine atom further deactivates the ring, making the second substitution more difficult.

Table 1: Common Brominating Systems for Aromatic Compounds

| Reagent/System | Catalyst/Conditions | Characteristics |

|---|---|---|

| Bromine (Br₂) | FeBr₃ or AlBr₃ | Traditional and effective method for aromatic bromination. libretexts.org |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) | Milder alternative to liquid bromine, often used for selective bromination. mdpi.com |

| HBr/H₂O₂ | No catalyst required | An oxidative bromination method considered a greener alternative. acsgcipr.org |

Fluorination of Bromotoluenes

An alternative synthetic approach is the fluorination of a corresponding bromotoluene. Introducing fluorine to an aromatic ring is often more complex than chlorination or bromination. Direct fluorination with F₂ gas is highly exothermic and difficult to control, often leading to polyfluorination and side products. wikipedia.org

More controlled methods are typically employed:

Nucleophilic Aromatic Substitution (SNAr): This method involves reacting a highly activated chloro- or nitro-aromatic precursor with a fluoride salt like potassium fluoride (KF). However, this is generally not applicable to non-activated rings like dibromotoluenes.

Balz-Schiemann Reaction: This classical method involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. The synthesis would start from a dibromo-aminotoluene precursor, which is converted to the diazonium salt and then heated to introduce the fluorine atom.

Modern Fluorinating Reagents: A variety of modern electrophilic and nucleophilic fluorinating reagents have been developed. Electrophilic reagents like Selectfluor® (an N-F reagent) can fluorinate electron-rich aromatic rings. wikipedia.orgtcichemicals.com Nucleophilic reagents like 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™) can convert hydroxyl groups to fluorides, offering an indirect route. tcichemicals.com

Synthesis of Related Di- and Tri-halogenated Toluene Systems

The synthesis of halogenated toluenes is a significant area of industrial chemistry. The production of dichlorotoluenes, for example, often starts with the chlorination of p-chlorotoluene. google.com The choice of catalyst is crucial for directing the substitution to the desired positions and maximizing the yield of a specific isomer, such as 2,4-dichlorotoluene (B165549) or 2,5-dichlorotoluene. google.comgoogle.com

Key factors in these syntheses include:

Catalyst Selection: Catalysts like zirconium tetrachloride combined with iron can provide high selectivity for the 2,4-isomer. google.com Iron sulfides have been used to produce 2,5-dichloro-4-t-alkyltoluene. google.com

Reaction Temperature: Controlling the temperature is essential to manage the reaction rate and prevent unwanted side reactions or the formation of over-chlorinated products. google.com

Degree of Halogenation: The molar amount of the halogenating agent added is carefully controlled to achieve the desired level of substitution (e.g., di- or tri-halogenation). google.com

These principles are directly applicable to the synthesis of more complex molecules like this compound, where controlling the sequential introduction of different halogens is paramount.

Green Chemistry Principles in Halogenated Aromatic Synthesis

The synthesis of halogenated aromatic compounds has traditionally involved reagents and solvents with significant environmental and safety concerns. acs.orgtaylorfrancis.com In response, green chemistry principles are being increasingly applied to develop more sustainable synthetic methodologies. rsc.org

Development of Environmentally Benign Halogenating Reagents

A primary focus of green halogenation is replacing hazardous elemental halogens like Br₂ and Cl₂. acsgcipr.org These substances are toxic, corrosive, and difficult to handle safely. rsc.org

Table 2: Comparison of Traditional vs. Greener Halogenating Reagents

| Reagent Type | Examples | Advantages of Greener Alternatives |

|---|---|---|

| Traditional | Elemental Bromine (Br₂), Elemental Chlorine (Cl₂) | - |

| Greener Alternatives | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) mdpi.com | Solid, easier to handle, more selective. |

| Pyridinium Tribromide acs.org | Solid, non-volatile, generates bromine in situ, avoiding high concentrations of liquid Br₂. | |

| Hydrogen Peroxide (H₂O₂) with HBr or HCl acsgcipr.orgrsc.org | Uses a clean oxidant (H₂O₂), with water as the only byproduct. |

These alternative reagents often provide better control over the reaction, improve selectivity, and significantly enhance the safety profile of the halogenation process. mdpi.comacs.org

Solvent Minimization and Replacement Strategies

Solvents constitute a large portion of the waste generated in chemical synthesis. scienceopen.com Green chemistry emphasizes reducing solvent use or replacing hazardous solvents with more environmentally benign alternatives. royalsocietypublishing.orgresearchgate.net

Solvent Replacement: Traditional halogenations often use chlorinated solvents like dichloromethane (B109758) or carbon tetrachloride. researchgate.net Greener alternatives include water, supercritical fluids, or ionic liquids. Some reactions have been successfully performed "on water," leveraging the unique reactivity at the organic-water interface. acsgcipr.org

Solvent Minimization and Solvent-Free Reactions: Continuous flow microreactors can significantly reduce solvent volumes. rsc.org In some cases, reactions can be run under solvent-free conditions, for example, by grinding solid reactants together (mechanochemistry) or by using one of the liquid reactants as the solvent. rsc.orgscienceopen.com Careful selection of a non-reactive solvent is crucial to avoid side reactions, such as halohydrin formation when using water with alkenes. reddit.com

Catalytic Approaches for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed more efficiently, under milder conditions, and with higher selectivity, thereby reducing energy consumption and waste. numberanalytics.comnumberanalytics.com

Lewis and Brønsted Acid Catalysis: While traditional Lewis acids like AlCl₃ and FeCl₃ are effective, they are often required in stoichiometric amounts and can generate significant waste. libretexts.orgwikipedia.org Research has focused on developing more active, recyclable catalysts. Recently, Brønsted acid catalysis has been shown to be effective for the halogenation of even deactivated aromatic rings under mild conditions, often using solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to enable the transformation. acs.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful sustainable tool. This technique can use light to generate halogen radicals from simple and safe sources like sodium chloride in aqueous media, promoting the halogenation of aromatic compounds with high efficiency and avoiding harsh reagents. researchgate.netfu-berlin.de

Organocatalysis: Small organic molecules can also act as catalysts for halogenation. For example, indole (B1671886) has been used to catalyze the position-selective bromination of various aromatic substrates in an environmentally benign manner. rsc.org

These catalytic approaches represent a significant step towards making the synthesis of halogenated aromatics, including complex structures like this compound, more sustainable and efficient. reddit.comgoogle.com

Table of Mentioned Chemical Compounds

| Compound Name | Formula | Role/Context |

|---|---|---|

| This compound | C₇H₅Br₂F | Target Compound |

| 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | C₃H₂F₆O | Solvent |

| 2,4-dichlorotoluene | C₇H₆Cl₂ | Related Halogenated Toluene |

| 2,5-dichloro-4-t-alkyltoluene | C₁₁H₁₄Cl₂ | Related Halogenated Toluene |

| 2,5-dichlorotoluene | C₇H₆Cl₂ | Related Halogenated Toluene |

| 2-bromo-5-fluorotoluene | C₇H₆BrF | Precursor |

| 4-fluoro-3-methyltoluene | C₈H₉F | Precursor |

| Aluminum bromide | AlBr₃ | Catalyst |

| Bromine | Br₂ | Reagent |

| Carbon tetrachloride | CCl₄ | Solvent |

| Chlorine | Cl₂ | Reagent |

| Dichloromethane | CH₂Cl₂ | Solvent |

| Fluorine | F₂ | Reagent |

| Hydrogen Bromide | HBr | Reagent |

| Hydrogen Chloride | HCl | Reagent |

| Hydrogen Peroxide | H₂O₂ | Reagent |

| Indole | C₈H₇N | Organocatalyst |

| Iron(III) bromide | FeBr₃ | Catalyst |

| Iron(III) chloride | FeCl₃ | Catalyst |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Reagent |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Reagent |

| p-chlorotoluene | C₇H₇Cl | Precursor |

| Potassium fluoride | KF | Reagent |

| Pyridinium Tribromide | C₅H₅NHBr₃ | Reagent |

| Selectfluor® | C₇H₁₄B₂ClF₂N₂O₄ | Reagent |

| Sodium chloride | NaCl | Reagent |

| Toluene | C₇H₈ | Starting Material |

Atom Economy and Waste Reduction in Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. organic-chemistry.org Traditional electrophilic aromatic substitution reactions, such as the bromination of an aromatic ring using molecular bromine (Br₂), often exhibit poor atom economy. researchgate.netmasterorganicchemistry.comfiveable.me In a typical reaction, for every mole of bromine that substitutes onto the aromatic ring, one mole of hydrogen bromide (HBr) is generated as a byproduct, meaning a maximum of only 50% of the bromine atoms from Br₂ end up in the product. researchgate.net This not only represents a waste of the brominating reagent but also creates a corrosive and hazardous waste stream that requires management, adding to environmental and economic costs. organic-chemistry.orgresearchgate.net

To improve the atom economy and reduce waste in the synthesis of brominated aromatics like this compound, several alternative approaches have been developed. One major strategy is oxidative bromination, where a bromide salt (like CaBr₂ or HBr) is used as the bromine source in the presence of an oxidant. researchgate.net This approach can, in principle, utilize both atoms of a bromine source. Oxidants such as hydrogen peroxide (H₂O₂) or even oxygen, catalyzed by various systems, facilitate the in-situ generation of the electrophilic bromine species. researchgate.netnih.gov For instance, the use of H₂O₂ as an oxidant in the presence of a bromide source allows for the conversion of the generated HBr back into an active brominating agent, pushing the theoretical atom economy of bromine utilization towards 100%. researchgate.net

Another approach involves using alternative brominating agents like N-bromosuccinimide (NBS). While NBS is a solid that is easier and safer to handle than liquid bromine, its use in simple substitution reactions leads to the formation of succinimide (B58015) as a byproduct, which results in a low atom economy. rsc.org However, when used in catalytic systems or under specific aqueous conditions, its efficiency can be improved. organic-chemistry.org

The selection of a synthetic route has a significant impact on green chemistry metrics. The E-Factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product, is another key metric. nih.gov Routes with high atom economy inherently lead to lower E-Factors. nih.gov For industrial applications, minimizing waste as measured by the E-Factor or Process Mass Intensity (PMI) is crucial for developing sustainable and cost-effective syntheses. researchgate.net

| Bromination Method | Typical Reagents | Key Byproduct(s) | Theoretical Max. Bromine Atom Economy (%) | Key Advantages/Disadvantages |

|---|---|---|---|---|

| Classical Electrophilic Substitution | Aromatic Substrate + Br₂ (+ Lewis Acid like FeBr₃) | HBr | 50% | Low atom economy; generates corrosive HBr waste. researchgate.netlumenlearning.com |

| Oxidative Bromination | Aromatic Substrate + HBr/NaBr + Oxidant (e.g., H₂O₂) | H₂O | ~100% | High atom economy; avoids HBr waste; uses a green oxidant. researchgate.net |

| Alternative Reagent | Aromatic Substrate + N-Bromosuccinimide (NBS) | Succinimide | < 61.8% | Safer handling than Br₂ but poor atom economy in basic substitution. rsc.orgresearchgate.net |

Micellar Chemistry and Aqueous Reaction Media

The use of organic solvents in chemical synthesis, particularly non-polar and dipolar aprotic solvents, contributes significantly to chemical waste and environmental impact. researchgate.netmdpi.com Micellar chemistry presents a green alternative by enabling organic reactions to occur in water, an environmentally benign solvent. nih.gov This technique relies on the use of surfactants, which self-assemble in water to form micelles above a certain concentration. These micelles act as nanoreactors, possessing a hydrophobic core and a hydrophilic surface. mdpi.comacs.org

For the synthesis of a non-polar compound like this compound or its precursors, the hydrophobic core of the micelle can effectively solubilize the aromatic substrate, bringing it into close proximity with other reactants and potential catalysts. mdpi.com This compartmentalization can lead to increased local reactant concentrations, enhancing reaction rates and sometimes altering selectivity compared to reactions in bulk organic solvents. acs.orgnih.gov

Several "designer" nonionic surfactants, such as TPGS-750-M, have been specifically developed for use in organic synthesis. researchgate.netmdpi.com These surfactants have proven effective in facilitating a range of reactions, including nucleophilic aromatic substitutions (SNAr) and various metal-catalyzed cross-coupling and C-H activation reactions in water at or near room temperature. researchgate.netmdpi.comnih.gov For electrophilic aromatic substitutions like bromination, the micellar environment can stabilize reactive intermediates and facilitate the interaction between the non-polar substrate and a polar brominating agent. acs.org Research on the arylation of various compounds in micellar media has shown that high yields can be achieved under mild conditions, replacing traditional solvents like DMF or DMSO. mdpi.comnih.gov This approach drastically reduces organic solvent waste, aligning with the principles of green chemistry.

| Reaction Type | Substrate Type | Surfactant | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reference Finding |

|---|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Aromatic Halides | TPGS-750-M | N, O, S Nucleophiles | Ambient | High | Replaces dependency on polar aprotic solvents like DMF or DMSO. researchgate.netnih.gov |

| C-H Arylation | Aniline (B41778) Derivatives | Brij 35 | Pd(OAc)₂ | Room Temp | 79-97 | Demonstrates effective mono-arylation in water under mild conditions. nih.gov |

| Sonogashira Coupling | Aryl Halides | TPGS-750-M | Fe/ppm Pd NPs | rt-45 | 79-95 | Enables copper-free coupling in water with very low palladium loading. acs.org |

| Ru-Catalyzed C-H Arylation | Ferrocenes | TPGS-750-M | Ru complex | Not specified | High | Shows applicability to organometallic compounds with high functional group tolerance. nih.gov |

Flow Chemistry Applications

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages for the synthesis of halogenated aromatic compounds. softecks.insemanticscholar.orgrsc.org This technology is particularly well-suited for reactions that are hazardous, highly exothermic, or require precise control over reaction parameters, all of which are characteristic of many bromination processes. semanticscholar.orgresearchgate.netnih.gov

A key benefit of flow chemistry is the enhanced safety when handling toxic and reactive reagents like molecular bromine. nih.gov Instead of large batch reactors, small volumes of reactants are mixed continuously, and the high surface-area-to-volume ratio of microreactors allows for extremely efficient heat dissipation, mitigating the risk of thermal runaways. nih.gov Furthermore, flow systems enable the safe in-situ generation of hazardous reagents. For bromination, this can involve reacting a stream of an oxidant like sodium hypochlorite (B82951) (NaOCl) with a stream of a bromide source like HBr to produce Br₂ only at the point of use. nih.gov The resulting Br₂ stream can then be immediately mixed with the substrate (e.g., a precursor to this compound) in a subsequent reactor module, followed by an in-line quench of any unreacted bromine before the product stream is collected. nih.gov This approach minimizes operator exposure and the amount of hazardous material present at any given time. nih.gov

The precise control over stoichiometry, residence time, and temperature in a flow reactor can lead to improved reaction yields and selectivities. semanticscholar.orgrsc.org For a polysubstituted arene, achieving the correct regioselectivity is critical. The rapid mixing and superior temperature control in a microreactor can suppress the formation of unwanted side products and polybrominated species. researchgate.net This level of control makes flow chemistry a powerful tool for optimizing complex multi-step syntheses and for the safe and efficient production of fine chemicals and pharmaceutical intermediates. softecks.in

| Parameter | Typical Range/Value | Significance |

|---|---|---|

| Reactor Type | Microreactor, Packed-bed reactor, Tube-in-tube reactor | Enhances mass and heat transfer; choice depends on reaction phase (gas/liquid/solid). researchgate.net |

| Brominating Agent | In-situ generated Br₂ (from HBr/NaOCl or HBr/H₂O₂), NBS | Improves safety by avoiding storage and handling of bulk Br₂. nih.gov |

| Residence Time | Seconds to Minutes | Allows for precise control over reaction progress and prevention of over-bromination. |

| Temperature | -78°C to >100°C | Excellent heat exchange allows for a wide operational window and control of exothermic events. rsc.org |

| Yields | Often >90% | Improved yields and selectivity are common due to superior process control. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 1,2 Dibromo 4 Fluoro 5 Methylbenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental process for the functionalization of aromatic rings. In the case of 1,2-Dibromo-4-fluoro-5-methylbenzene, the outcome of such reactions is governed by the interplay of the electronic and steric effects of its four substituents.

Regioselectivity and Rate Studies

The directing effects of the substituents on the benzene (B151609) ring determine the position of substitution for an incoming electrophile. The methyl group is an activating, ortho, para-director, while the halogens (bromine and fluorine) are deactivating but also ortho, para-directing. In this molecule, the positions ortho and para to the activating methyl group are already substituted. Therefore, the remaining positions are subject to the influence of all substituents.

The rate of electrophilic aromatic substitution is generally reduced by the presence of deactivating halogen substituents. mdpi.com However, the activating methyl group can partially offset this deactivation. The fluorine atom, despite being the most electronegative halogen, can exhibit a significant para-directing effect due to the efficient overlap of its 2p orbitals with the aromatic π-system.

Considering the substitution pattern, the most likely position for electrophilic attack is the carbon atom between the fluorine and methyl groups (C-3). This position is ortho to the activating methyl group and meta to the two deactivating bromine atoms, representing a balance of electronic influences.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Expected Major Product |

| HNO₃/H₂SO₄ | 1,2-Dibromo-4-fluoro-5-methyl-3-nitrobenzene |

| Br₂/FeBr₃ | 1,2,3-Tribromo-4-fluoro-5-methylbenzene |

| SO₃/H₂SO₄ | This compound-3-sulfonic acid |

This table represents predicted outcomes based on established principles of electrophilic aromatic substitution, as specific experimental data for this compound is limited in publicly available literature.

Role of Halogens as Deactivating but Ortho/Para Directing Groups

Halogens exert a dual electronic effect on aromatic rings: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R). The inductive effect, stemming from the high electronegativity of halogens, withdraws electron density from the ring, making it less susceptible to electrophilic attack compared to benzene. mdpi.com

However, the lone pairs on the halogen atoms can be donated to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack. This resonance stabilization is most effective when the attack occurs at the ortho and para positions relative to the halogen. This explains why halogens, despite being deactivating, direct incoming electrophiles to these positions. In this compound, the positions ortho and para to the halogens are either already substituted or sterically hindered.

Influence of Methyl and Fluoro Substituents on Reactivity

The methyl group is an electron-donating group through both an inductive effect and hyperconjugation. This increases the electron density of the aromatic ring, making it more reactive towards electrophiles than benzene. It strongly directs incoming electrophiles to the ortho and para positions.

The fluorine atom, while being the most electronegative halogen, has a unique influence. Its strong inductive effect deactivates the ring. However, its small size allows for effective orbital overlap with the aromatic π-system, leading to a significant resonance effect that can direct incoming electrophiles, particularly to the para position. In the context of this compound, the fluorine atom at C-4 would reinforce the directing effect of the methyl group towards the C-3 position.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) provides a pathway to replace substituents on an aromatic ring with nucleophiles. For aryl halides, this typically requires the presence of strong electron-withdrawing groups or proceeds through specialized mechanisms.

Displacement of Bromine and Fluorine Substituents

The presence of three halogen atoms on the benzene ring of this compound makes it a potential substrate for nucleophilic aromatic substitution. The relative leaving group ability of the halogens in SNAr reactions generally follows the trend F > Cl > Br > I, which is counterintuitive to their bond strengths but is related to the stability of the Meisenheimer complex intermediate. Therefore, the fluorine atom would be the most likely to be displaced in a typical SNAr reaction.

However, the displacement of bromine is also possible, particularly through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, which proceed through different mechanistic pathways. The presence of two adjacent bromine atoms could also lead to interesting reactivity, such as the formation of heterocyclic compounds. The related compound, 5-Bromo-4-fluoro-2-methylaniline, is known to undergo cross-coupling reactions at the bromide position. ossila.com

Mechanistic Pathways (e.g., SNAr, Benzyne (B1209423), SRN1)

Several mechanistic pathways can be envisioned for nucleophilic substitution on this compound:

SNAr (Addition-Elimination): This is the most common mechanism for nucleophilic aromatic substitution. It involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate called a Meisenheimer complex, followed by the elimination of the leaving group. For this pathway to be efficient, the ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In the absence of such strong activating groups, forcing conditions (high temperature and pressure) may be required. The fluorine atom would be the most probable leaving group in an SNAr reaction of this compound. google.com

Benzyne (Elimination-Addition): In the presence of a very strong base, such as sodium amide (NaNH₂), aryl halides can undergo elimination to form a highly reactive benzyne intermediate. The nucleophile then adds to the benzyne, leading to a mixture of regioisomeric products. The formation of a benzyne from this compound would likely involve the elimination of HBr from the C-3 and C-2 positions or the C-6 and C-1 positions.

SRN1 (Radical-Nucleophilic Unimolecular Substitution): This mechanism involves a radical chain process initiated by an electron transfer to the aryl halide. The resulting radical anion fragments to give an aryl radical and a halide ion. The aryl radical then reacts with a nucleophile. This pathway is often favored for aryl halides that are unreactive towards SNAr and benzyne mechanisms.

The specific pathway that is followed will depend on the nature of the nucleophile, the reaction conditions, and the presence of any catalysts. The use of related compounds like 4-bromo-5-fluoro-2-methylaniline (B1276731) in the synthesis of complex molecules suggests that nucleophilic displacement of the halogens is a feasible and synthetically useful transformation. google.comgoogle.comgoogle.com

Effect of Halogen Position and Electron-Withdrawing Nature

The combined electronic effects of the substituents modulate the reactivity of the C-Br bonds. The electron-withdrawing fluorine atom can influence the relative reactivity of the two bromine atoms in reactions such as metal-halogen exchange or cross-coupling, potentially allowing for regioselective functionalization. For instance, in related polysubstituted halobenzenes, the bromine atom further away from a strong electron-withdrawing group may exhibit different reactivity compared to the one closer to it.

Organometallic Reactions and Cross-Coupling Chemistry

This compound is a versatile substrate for a variety of organometallic reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of more complex molecules.

Formation of Grignard Reagents and Organolithium Compounds

The presence of two bromine atoms allows for the potential formation of Grignard reagents or organolithium compounds through halogen-metal exchange. The formation of a Grignard reagent (RMgBr) typically involves the reaction of the aryl bromide with magnesium metal. csic.es In the case of this compound, the reaction conditions would need to be carefully controlled to favor mono-addition and to manage the regioselectivity between the two bromine atoms.

Similarly, organolithium reagents can be generated via reaction with strong organolithium bases like n-butyllithium or tert-butyllithium. A study on the halogen-metal exchange in 1,2-dibromobenzene (B107964) reported the successful synthesis of 1,2-bis(trimethylsilyl)benzene (B95815) through a sequence of bromine-lithium exchange and subsequent derivatization. nih.govresearchgate.net This suggests that a similar sequential functionalization could be possible for this compound, potentially allowing for the stepwise introduction of different substituents at the C1 and C2 positions. The regioselectivity of the initial lithium-halogen exchange would likely be influenced by the electronic effects of the fluorine and methyl groups.

Palladium-Catalyzed C-C and C-Heteroatom Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl systems and for the introduction of various functional groups. libretexts.org this compound can serve as a substrate in several such reactions, including the Suzuki-Miyaura and Heck couplings.

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide. libretexts.org For this compound, selective mono- or di-coupling could be achieved by controlling the stoichiometry of the boronic acid and the reaction conditions. The relative reactivity of the two C-Br bonds would be a key factor in achieving selective mono-arylation. In a related example, the sequential chemo-selective Suzuki–Miyaura cross-coupling of 1,4-dibromo-2-nitrobenzene (B110544) has been demonstrated, highlighting the potential for selective reactions on polyhalogenated aromatics. researchgate.net

The Heck reaction , which couples an aryl halide with an alkene, is another potential transformation for this substrate. The reaction conditions, particularly the choice of palladium catalyst, ligand, and base, would be crucial for achieving good yields and controlling the regioselectivity of the arylation.

| Coupling Reaction | Reactant | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl compound |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Substituted alkene |

Copper-Catalyzed Coupling and Halogenation/Dehalogenation Processes

Copper-catalyzed reactions, particularly the Ullmann condensation, provide an alternative to palladium-catalyzed methods for forming C-C and C-heteroatom bonds. The Ullmann reaction traditionally involves the coupling of two aryl halides in the presence of copper powder at high temperatures to form a symmetrical biaryl. nih.gov Modern variations of this reaction allow for the coupling of aryl halides with a variety of nucleophiles, including amines and alcohols, under milder conditions.

For this compound, an intramolecular Ullmann-type reaction could potentially lead to the formation of a dibenzofuran (B1670420) derivative, although this would require harsh conditions. More likely, it could undergo intermolecular coupling with other aryl halides or nucleophiles. Copper can also mediate halogenation and dehalogenation processes. For instance, a diazotization reaction of an aniline (B41778) derivative in the presence of a copper(II) halide can be used to introduce a halogen atom. A relevant example is the preparation of 1,4-Dibromo-2-fluoro-5-nitrobenzene from 4-bromo-5-fluoro-2-nitroaniline (B129579) using copper(II) bromide. guidechem.com

Radical Reactions

Free Radical Halogenation

The methyl group of this compound is susceptible to free radical halogenation, typically using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or UV light. ncert.nic.in This reaction would lead to the formation of 1,2-dibromo-4-fluoro-5-(bromomethyl)benzene.

The stability of the benzylic radical intermediate is a key factor in this reaction. The halogen substituents on the ring can influence the stability of this radical and thus the rate of the reaction. This benzylic bromide is a versatile intermediate that can be further functionalized, for example, through nucleophilic substitution reactions to introduce a variety of other groups. In a related compound, 5-bromo-2-fluorotoluene (B1266182) has been converted to 5-bromo-2-fluorobenzyl bromide via NBS bromination. sigmaaldrich.com

| Reaction | Reagent | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | 1,2-Dibromo-4-fluoro-5-(bromomethyl)benzene |

Research on this compound Remains Limited

Detailed investigations into the specific chemical reactivity and mechanistic pathways of this compound, a halogenated aromatic compound, are not extensively documented in publicly available scientific literature. While this compound is available from various chemical suppliers as a building block for organic synthesis, in-depth studies concerning its behavior in single electron transfer processes, its oxidation and reduction chemistry, and the thermodynamics and kinetics of its transformations are not readily found.

Consequently, a comprehensive and detailed analysis of its reaction energy profiles and transition state analyses for specific reactions is not possible at this time. The scientific community has yet to publish extensive research that would provide the specific data required for a thorough discussion of these particular aspects of its chemistry.

Further empirical research, including experimental studies and computational modeling, would be necessary to elucidate the specific details of the chemical reactivity and mechanistic investigations for this compound. Without such dedicated studies, any discussion on these topics would be speculative and not grounded in established scientific findings.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2 Dibromo 4 Fluoro 5 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1,2-Dibromo-4-fluoro-5-methylbenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional NMR techniques, would provide a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The substitution pattern leaves two aromatic protons on the ring. Their chemical shifts are influenced by the electronic effects of the bromine, fluorine, and methyl substituents. The fluorine and bromine atoms are electron-withdrawing, which would deshield the adjacent protons, shifting their signals downfield. Conversely, the methyl group is electron-donating, causing an upfield shift for nearby protons. The precise chemical shifts would also be affected by through-space and through-bond couplings, particularly with the fluorine atom.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Aromatic H (at C3) | 7.0 - 7.5 | Doublet of doublets (dd) | J(H-H), J(H-F) |

| Aromatic H (at C6) | 7.0 - 7.5 | Doublet of doublets (dd) | J(H-H), J(H-F) |

| Methyl (CH₃) | 2.2 - 2.5 | Singlet (s) | N/A |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, one for each carbon atom. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. Carbons bonded to the electronegative bromine and fluorine atoms will be deshielded and appear at lower field. The carbon of the methyl group will appear at a characteristic upfield chemical shift.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| C1-Br | 115 - 125 |

| C2-Br | 115 - 125 |

| C3 | 130 - 140 |

| C4-F | 155 - 165 (d, ¹JCF) |

| C5-CH₃ | 135 - 145 |

| C6 | 110 - 120 (d, JCF) |

| CH₃ | 20 - 25 |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. In this compound, a single signal is expected for the fluorine atom at the C4 position. The chemical shift of this signal provides information about the local electronic environment of the fluorine atom. Coupling to the adjacent aromatic protons would be observed, resulting in a multiplet.

Expected ¹⁹F NMR Data:

| Fluorine | Expected Chemical Shift (ppm) | Expected Multiplicity |

| C4-F | -110 to -125 | Multiplet |

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the two aromatic protons, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the protonated aromatic carbons by correlating their ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for identifying the quaternary carbons (C1, C2, C4, and C5) by observing their long-range couplings to the aromatic and methyl protons. For example, correlations between the methyl protons and the carbons at C4, C5, and C6 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. It could be used to confirm the spatial relationship between the methyl group protons and the aromatic proton at C6.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its composition of carbon, hydrogen, bromine, and fluorine. The presence of two bromine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Expected HRMS Data:

| Ion | Calculated Exact Mass (m/z) |

| [C₇H₅⁷⁹Br₂F]⁺ | 265.8816 |

| [C₇H₅⁷⁹Br⁸¹BrF]⁺ | 267.8795 |

| [C₇H₅⁸¹Br₂F]⁺ | 269.8775 |

This comprehensive spectroscopic analysis, combining various NMR techniques and HRMS, would provide irrefutable evidence for the structure of this compound.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for confirming the structure of this compound by analyzing its fragmentation pattern upon ionization. The presence of two bromine atoms is a key feature, as bromine has two major isotopes, 79Br and 81Br, of nearly equal abundance (50.5% and 49.5%, respectively). docbrown.infodocbrown.info This results in a characteristic M+2 peak in the mass spectrum, where M is the molecular ion peak. docbrown.infodocbrown.info

When this compound is ionized, the molecular ion ([C₇H₅Br₂F]⁺) is formed. Due to the isotopic distribution of bromine, there will be prominent peaks corresponding to the ions containing 79Br79Br, 79Br81Br, and 81Br81Br. The most common fragmentation pathways for halogenated aromatic compounds involve the cleavage of the carbon-halogen bond. youtube.com In this case, the loss of a bromine radical is a likely fragmentation step, leading to the formation of a [C₇H₅BrF]⁺ ion. Further fragmentation can occur through the loss of the second bromine atom or the methyl group.

Another significant fragmentation process for alkylbenzenes is benzylic cleavage, which involves the breaking of the bond between the aromatic ring and the methyl group. This would result in the formation of a [C₆H₂Br₂F]⁺ ion. The relative intensities of these fragment ions provide a unique fingerprint that helps to confirm the specific isomeric structure of this compound.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Purity and Identification

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the definitive identification and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is first separated from any impurities based on its boiling point and affinity for the stationary phase in the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its characteristic isotopic pattern and fragmentation, serves as a highly specific identifier. This technique is routinely used to confirm the identity of the compound and to quantify its purity by comparing the area of the main peak to the areas of any impurity peaks.

For less volatile or thermally sensitive impurities that may be present, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed. This technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. The subsequent MS/MS analysis involves selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. This two-stage mass analysis provides an even higher degree of specificity and sensitivity, making it an excellent tool for trace impurity analysis and structural confirmation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups and substitution patterns present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Characteristic Vibrational Modes of Halogenated Aromatics

Halogenated aromatic compounds display several characteristic vibrational modes in their IR spectra. spectroscopyonline.com The carbon-halogen stretching vibrations are particularly noteworthy. The position of these bands is dependent on the mass of the halogen atom. spectroscopyonline.com

C-Br Stretching: The C-Br stretching vibrations typically appear in the region of 690-515 cm⁻¹. libretexts.org Due to the presence of two bromine atoms, these bands may be complex.

C-F Stretching: The C-F stretching vibration is expected to be found in the range of 1200-1000 cm⁻¹. spectroscopyonline.com This is often a strong and prominent peak in the spectrum.

The presence of these halogen substituents also influences the vibrations of the aromatic ring itself.

Analysis of C-Br, C-F, and C-H Stretching and Bending Frequencies

A detailed analysis of the IR spectrum of this compound would reveal the following key absorptions:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear in the region of 3100-3000 cm⁻¹. spcmc.ac.inorgchemboulder.com

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl group will be observed just below 3000 cm⁻¹, typically in the 3000-2850 cm⁻¹ range. spcmc.ac.in

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring typically give rise to a series of bands in the 1620-1400 cm⁻¹ region. spcmc.ac.inorgchemboulder.com

C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the aromatic C-H bonds are particularly diagnostic of the substitution pattern and appear in the 900-675 cm⁻¹ range. libretexts.orgorgchemboulder.com The specific pattern of these bands can help to confirm the 1,2,4,5-tetrasubstituted nature of the benzene ring.

C-H Bending (In-Plane): In-plane C-H bending vibrations occur in the 1300-1000 cm⁻¹ region, but these are often weaker and can overlap with other absorptions. spcmc.ac.in

The following table summarizes the expected characteristic IR absorption frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Aromatic C=C Stretch | 1620-1400 |

| C-F Stretch | 1200-1000 |

| C-H In-Plane Bend | 1300-1000 |

| C-H Out-of-Plane Bend | 900-675 |

| C-Br Stretch | 690-515 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy measures the absorption of light due to changes in the dipole moment during a vibration, Raman spectroscopy measures the scattering of light due to changes in the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, which may be weak or inactive in the IR spectrum. The C-Br and C-C stretching vibrations of the aromatic ring are often strong in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions in Polysubstituted Benzene Derivatives

The electronic spectrum of benzene and its derivatives is characterized by transitions involving the π-electron system of the aromatic ring. In benzene itself, the electronic transitions from the ground state (A_1g) to the first three excited states (B_2u, B_1u, and E_1u) are formally forbidden by symmetry rules, resulting in weak absorption bands in the ultraviolet (UV) region. However, the substitution of hydrogen atoms with other functional groups alters the symmetry of the benzene ring, which can lead to the relaxation of these selection rules and significant changes in the UV-Vis absorption spectrum.

The methyl group (-CH₃) is an electron-donating group through an inductive effect, which tends to shift the absorption bands to longer wavelengths (a bathochromic or red shift) and increase their intensity (a hyperchromic effect). The halogen atoms (Br and F) exhibit a dual role: they are inductively electron-withdrawing but can donate electron density to the ring through resonance. This complex interplay of electronic effects from multiple substituents modifies the energy levels of the π orbitals, affecting the wavelengths and intensities of the absorption maxima.

Due to the lack of specific experimental UV-Vis spectral data for this compound in the public domain, we can infer its likely electronic transition characteristics by examining related polysubstituted benzene derivatives. The presence of multiple substituents, particularly the heavy bromine atoms, is expected to cause a noticeable bathochromic shift of the primary (E) and secondary (B) benzene bands.

Table 1: Representative Electronic Transitions for Substituted Benzenes

| Compound | Substituents | λ_max (nm) (B-band) | Solvent |

| Benzene | - | ~255 | Hexane |

| Toluene (B28343) | -CH₃ | ~261 | Hexane |

| Fluorobenzene | -F | ~254 | Ethanol |

| Bromobenzene | -Br | ~261 | Ethanol |

| p-Xylene | 1,4-(CH₃)₂ | ~274 | Ethanol |

| 1,2-Dibromobenzene (B107964) | 1,2-Br₂ | ~264 | Ethanol |

This table presents typical absorption maxima for the secondary (B-band) of benzene and some of its derivatives to illustrate the effect of substitution. The data is representative and sourced from general spectroscopic literature; it does not represent experimental values for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation of a molecule like this compound.

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the molecular structure of small organic compounds at atomic resolution. The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted beams, the electron density map of the molecule can be reconstructed, which in turn reveals the precise location of each atom in the crystal.

The fundamental principle behind this technique is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the diffraction angle (θ), and the distance between crystal lattice planes (d). A successful SCXRD experiment on this compound would yield a wealth of structural information.

Table 2: Crystallographic Data Obtainable from SCXRD Analysis of this compound

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a complete description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules in the unit cell. |

| Calculated Density | The theoretical density of the crystal, calculated from the molecular weight and unit cell volume. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-Br, C-F, C-H). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-C-C, Br-C-C). |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

| Intermolecular Interactions | Details of non-covalent interactions such as halogen bonding, π-π stacking, and van der Waals forces that dictate the crystal packing. |

This table outlines the key parameters that would be determined from a successful SCXRD analysis of a single crystal of this compound. As no public crystal structure is available, this represents a hypothetical outcome.

Advanced Crystallization Methods for Small Organic Molecules

A significant bottleneck in SCXRD is obtaining single crystals of sufficient size and quality. For small organic molecules like this compound, which may be an oil or a solid that is difficult to crystallize, several advanced methods can be employed.

Slow Evaporation: This is a classical and widely used technique where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over time, leading to a gradual increase in concentration and the formation of crystals.

Solvent/Vapor Diffusion: In this method, the compound is dissolved in a "good" solvent, and this solution is placed in a sealed container with a "poor" solvent (in which the compound is less soluble). The poor solvent can be layered on top of the solution (liquid-liquid diffusion) or placed in the container to diffuse as a vapor into the solution (vapor diffusion). This gradual change in solvent composition can promote crystal growth.

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystallization.

Microseeding: This technique involves introducing a tiny, pre-existing crystal (a "seed") into a saturated solution of the compound. The seed crystal acts as a nucleation point, promoting the growth of a larger, single crystal.

Crystallization in Gels: Growing crystals within a gel matrix can slow down diffusion and convection, which can lead to the formation of higher quality crystals, especially for molecules that tend to form small or disordered crystals.

Co-crystallization: If a compound is difficult to crystallize on its own, it can sometimes be co-crystallized with another molecule (a "co-former") to form a new crystalline solid with improved properties for diffraction.

The selection of the appropriate crystallization technique and solvent system is often a matter of empirical screening, and a combination of these methods may be necessary to obtain a crystal of this compound suitable for SCXRD analysis.

Computational Chemistry and Theoretical Studies of 1,2 Dibromo 4 Fluoro 5 Methylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental aspects of molecular systems. For 1,2-Dibromo-4-fluoro-5-methylbenzene, these theoretical approaches offer a window into its electronic structure and geometry.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT calculations, often utilizing functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles. These calculations would reveal the subtle interplay of steric and electronic effects induced by the bromine, fluorine, and methyl substituents on the benzene (B151609) ring.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) (Note: The following data is illustrative of typical DFT calculation outputs and is not derived from a specific study on this exact molecule due to the absence of published research.)

| Parameter | Predicted Value (B3LYP/6-311G**) |

| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |

| C-Br bond lengths | ~1.89 - 1.91 Å |

| C-F bond length | ~1.35 Å |

| C-C (methyl) bond length | ~1.51 Å |

| C-H (methyl) bond lengths | ~1.09 Å |

| C-C-C bond angles | ~118° - 122° |

Ab Initio Methods for High-Level Calculations

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theoretical accuracy. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally intensive, can provide benchmark-quality data on the electronic energy and structure of this compound. These calculations are crucial for validating the results obtained from DFT and for investigating phenomena where electron correlation plays a more significant role.

Molecular Orbital Analysis

The behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals